Lipoxin A5 vs. Lipoxin A4 and LXB4: Selective Absence of Aortic Vasodilatory Activity
Lipoxin A5 does not exert vasodilatory effects on aortic smooth muscle, in direct contrast to LXA4 and LXB4, which both demonstrate endothelium-dependent vasorelaxation in the same assay system [1]. This represents a functional differentiation: LXA5 retains pulmonary contractile activity comparable to LXA4 and LXB4 but selectively lacks vascular activity [1].
| Evidence Dimension | Aortic smooth muscle vasodilatory activity |
|---|---|
| Target Compound Data | No significant endothelium-dependent vasorelaxation observed |
| Comparator Or Baseline | LXA4 and LXB4: exert significant endothelium-dependent vasorelaxation on aortic vascular smooth muscle |
| Quantified Difference | LXA5: vasodilation absent; LXA4/LXB4: vasodilation present (qualitative differentiation) |
| Conditions | Isolated guinea pig aortic vascular smooth muscle preparations (ex vivo) |
Why This Matters
Researchers investigating EPA-derived pro-resolving mediators can distinguish LXA5-specific pulmonary effects from confounding vasodilatory actions inherent to AA-derived lipoxins, enabling cleaner mechanistic interpretation in models where vascular tone modulation would confound results.
- [1] Stahl GL, Tsao P, Lefer AM, Ramphal JY, Nicolaou KC. Pharmacologic profile of lipoxins A5 and B5: new biologically active eicosanoids. Eur J Pharmacol. 1989;163(1):55-60. View Source
